tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride
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Description
Tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H27ClN2O2 and its molecular weight is 338.876. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Synthesis
One of the primary applications of tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate hydrochloride and related compounds is in the synthesis of complex molecules. For example, the compound has been mentioned in the context of synthesizing vandetanib, an anti-cancer drug, where it plays a role in various synthetic routes offering high yields and commercial value for industrial production (Mi, 2015). Similarly, the synthesis of spiropiperidines, which includes compounds like this compound, has been reviewed, highlighting their popularity in drug discovery programs due to their exploration of new areas of three-dimensional chemical space (Griggs, Tape, & Clarke, 2018).
Pharmacological Significance
Isoquinoline derivatives, including those structurally related to this compound, exhibit a wide range of biological activities. These activities include anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial effects, and more. This broad spectrum of potential therapeutic applications underscores the compound's importance in modern therapeutics (Danao, Malghade, Mahapatra, Motiwala, & Mahajan, 2021).
Environmental and Analytical Applications
The tert-butyl group is a common motif in synthetic phenolic antioxidants (SPAs), which are widely used in various industrial and commercial products to prolong shelf life by retarding oxidative reactions. Research into SPAs, including compounds with tert-butyl groups, has shed light on their environmental occurrence, human exposure, and toxicity, providing important insights for future studies aimed at reducing potential environmental pollution and human health risks (Liu & Mabury, 2020).
Properties
IUPAC Name |
tert-butyl spiro[1,3-dihydroisoquinoline-4,4'-piperidine]-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-17(2,3)22-16(21)20-12-14-6-4-5-7-15(14)18(13-20)8-10-19-11-9-18;/h4-7,19H,8-13H2,1-3H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPJVDIMBQBNBX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CC=CC=C2C3(C1)CCNCC3.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50678293 |
Source
|
Record name | tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889139-52-0 |
Source
|
Record name | tert-Butyl 1H-spiro[isoquinoline-4,4'-piperidine]-2(3H)-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50678293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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